4-Fluoro-DL-tryptophan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529108. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

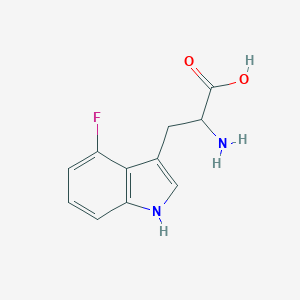

IUPAC Name |

2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBQMEYEKKWIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275961 | |

| Record name | 4-Fluoro-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25631-17-8, 25631-05-4 | |

| Record name | 4-Fluorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025631178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-D,L-tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25631-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-DL-tryptophan: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-DL-tryptophan is a fluorinated analog of the essential amino acid tryptophan. The strategic incorporation of a fluorine atom at the 4-position of the indole ring imparts unique chemical and physical properties, making it a valuable tool in various scientific disciplines. This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and biological applications of this compound, designed to support researchers, scientists, and professionals in the field of drug development. Its applications range from a fluorescent probe for studying protein dynamics to a metabolic tracer and a building block for novel therapeutic agents. The presence of the fluorine atom offers a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure and function in a manner that is often not possible with natural amino acids.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a consolidated resource for laboratory use.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1] |

| Molecular Weight | 222.22 g/mol | [1] |

| CAS Number | 25631-05-4 | |

| Appearance | Off-white solid | [2] |

| Melting Point | Data not available; 4,6-difluoro-DL-tryptophan melts at 259–262°C | [3] |

| Boiling Point | Data not available | |

| Storage Conditions | Store at <-15°C, protect from light |

Solubility Data

| Solvent | Solubility | Source |

| Water | Sparingly soluble | [4] |

| Methanol | Soluble (approx. 0.1 mg/ml for 6-fluoro-DL-tryptophan) | [4] |

| Acetic Acid (2%) | Soluble (approx. 1 mg/ml for 6-fluoro-DL-tryptophan) | [4] |

| DMSO | Soluble (approx. 25 mg/ml for DL-tryptophan octyl ester) | |

| Ethanol | Soluble (approx. 1 mg/ml for DL-tryptophan octyl ester) |

Spectroscopic Properties

| Property | Description | Source |

| UV-Vis Absorption | Expected to be similar to tryptophan (λmax ~280 nm) | |

| Fluorescence | Non-fluorescent, making it useful for suppressing tryptophan fluorescence in proteins | [5] |

| ¹H NMR | Aromatic and aliphatic protons with characteristic shifts and couplings | [6] |

| ¹³C NMR | Signals corresponding to the indole ring and the amino acid backbone | |

| ¹⁹F NMR | A single resonance sensitive to the chemical environment, useful as a probe | [3][7] |

| Mass Spectrometry | ESI-MS/MS can be used for identification and quantification |

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and biological application of this compound are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the synthesis of the 4-fluoroindole precursor followed by its coupling to an amino acid side chain. A common approach is the Fischer indole synthesis.

Step 1: Synthesis of 4-Fluoroindole

A plausible method for the synthesis of 4-fluoroindole starts from 2-fluoro-6-nitrotoluene.[8]

-

Condensation: React 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to form (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Reductive Cyclization: The intermediate is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in an alcohol solvent like methanol or ethanol. This step reduces the nitro group to an amine and facilitates the cyclization to form 4-fluoroindole.[8]

Step 2: Fischer Indole Synthesis of this compound

-

Hydrazone Formation: React 4-fluorophenylhydrazine with a suitable keto-acid or aldehyde, such as α-ketoglutaric acid, in an acidic medium to form the corresponding hydrazone.

-

Indolization: Heat the hydrazone in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like ZnCl₂) to induce a[9][9]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield this compound.[9] The reaction conditions, particularly temperature and catalyst choice, are critical for achieving a good yield and may require optimization.[9]

Alternatively, enzymatic synthesis using tryptophan synthase can be employed, where 4-fluoroindole is reacted with L-serine to produce L-4-fluorotryptophan.[10]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used for the analysis and purification of this compound.

-

Column: A C18 stationary phase is suitable.

-

Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with an acidic modifier such as acetic acid (e.g., 0.1% v/v), provides good separation.[11][12]

-

Detection: UV detection at approximately 280 nm can be used. For enantiomeric separation, a chiral stationary phase (e.g., based on teicoplanin) is required.[11][12]

-

Sample Preparation: Samples can be dissolved in the mobile phase or a compatible solvent. For biological samples, protein precipitation followed by filtration is necessary.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural characterization of this compound and for studying its interactions in biological systems.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the indole ring, the α- and β-protons of the amino acid backbone, and the amine and carboxylic acid protons. Coupling between protons provides structural information.[6]

-

¹⁹F NMR: A single resonance is expected, and its chemical shift is highly sensitive to the local environment.[3][7] This makes it an excellent probe for studying protein folding and ligand binding when this compound is incorporated into a protein.[14] Spectra can be recorded on a high-field NMR spectrometer equipped with a fluorine-observe probe.[3][15]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are used for the accurate mass determination and structural elucidation of this compound and its metabolites. The fragmentation pattern in MS/MS can provide information about the structure of the molecule.

Incorporation into Proteins for NMR Studies

The genetic encoding of this compound allows for its site-specific incorporation into proteins, enabling detailed structural and dynamic studies by ¹⁹F NMR.[16][17][18]

-

Expression System: An E. coli strain auxotrophic for tryptophan is commonly used. This strain is grown in a minimal medium supplemented with this compound and other essential amino acids, except for tryptophan.[3]

-

Protein Expression: Protein expression is induced (e.g., with IPTG), and the cells are harvested.[3]

-

Purification: The target protein containing this compound is purified using standard chromatography techniques.

-

¹⁹F NMR Analysis: The purified protein is then analyzed by ¹⁹F NMR to study protein conformation, dynamics, and interactions with other molecules.[14]

Biological Activity and Applications

Fluorescent Probe

While tryptophan itself is fluorescent, this compound is non-fluorescent.[5] This property is highly advantageous as it allows for the selective replacement of tryptophan residues in a protein to quench their intrinsic fluorescence. This enables the study of other fluorescent probes or chromophores within the protein without interference from tryptophan fluorescence.[5]

¹⁹F NMR Spectroscopy Probe

The fluorine atom in this compound serves as a sensitive probe for ¹⁹F NMR studies.[3][14] Because fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of proteins containing this analog are free from background signals.[3] The chemical shift of the fluorine is highly sensitive to its local environment, providing valuable information on:

-

Protein folding and conformational changes.[14]

-

Ligand binding and drug screening.[14]

-

Protein-protein interactions.

Metabolic Studies

Fluorinated tryptophan analogs can be used as tracers to study tryptophan metabolism. While 4-fluorotryptophan can undergo in vivo defluorination, its metabolism can provide insights into various metabolic pathways.[19] Studies on the related 6-fluoro-DL-tryptophan have shown that it can be metabolized to fluorinated analogs of serotonin and other metabolites, suggesting that this compound could potentially be used to probe the serotonin and kynurenine pathways.[20][21]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of this compound.

Caption: General workflow for the chemical synthesis of this compound.

Caption: Experimental workflow for incorporating this compound into proteins.

Caption: Simplified diagram of potential metabolic fates of this compound.

References

- 1. 4-Fluorotryptophan | C11H11FN2O2 | CID 101198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. addi.ehu.es [addi.ehu.es]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Suppression of fluorescence of tryptophan residues in proteins by replacement with 4-fluorotryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 19. benchchem.com [benchchem.com]

- 20. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-Fluoro-DL-tryptophan, a fluorinated analog of the essential amino acid tryptophan. The introduction of a fluorine atom into the indole ring significantly alters the molecule's physicochemical properties, making it a valuable tool in drug discovery, protein engineering, and as a probe in biochemical and biophysical studies. This document details established chemical synthesis routes, including experimental protocols and quantitative data, to serve as a practical resource for laboratory work.

Core Synthesis Strategies

The synthesis of this compound is most commonly achieved through a multi-step chemical process commencing with the synthesis of the key intermediate, 4-fluoroindole. From this precursor, the tryptophan side chain is introduced to yield the final product. The two primary routes for the synthesis of 4-fluoroindole are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. Subsequently, the elaboration of 4-fluoroindole to this compound is typically accomplished via the synthesis of 4-fluorogramine followed by an alkylation of a glycine equivalent and subsequent hydrolysis.

Method 1: Synthesis via the Leimgruber-Batcho Indole Synthesis and Subsequent Alkylation

This method provides a reliable and high-yielding pathway to this compound, starting from the commercially available 2-fluoro-6-nitrotoluene.

Logical Workflow for Synthesis via Leimgruber-Batcho Route

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoroindole from 2-Fluoro-6-nitrotoluene [1]

-

Part A: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

To a reaction flask, add 2-fluoro-6-nitrotoluene.

-

Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Use N,N-dimethylformamide (DMF) as the solvent.

-

Heat the mixture and stir until the condensation reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate. A patent describing a similar reaction reported a yield of 100% for this step.

-

-

Part B: Reductive Cyclization to 4-Fluoroindole

-

Dissolve the crude intermediate from Part A in a suitable solvent such as methanol or ethyl acetate.

-

Add a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Subject the mixture to hydrogenation (H2 gas), often at elevated pressure, until the reduction of the nitro group and subsequent cyclization are complete (monitor by TLC).

-

After the reaction is complete, filter off the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield 4-fluoroindole.

-

Step 2: Synthesis of 4-Fluorogramine from 4-Fluoroindole

This procedure is based on the standard Mannich reaction for indoles.

-

Cool a solution of dimethylamine in ethanol in an ice bath.

-

Add acetic acid, followed by a solution of 4-fluoroindole in ethanol.

-

Add an aqueous solution of formaldehyde dropwise while maintaining the low temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into a solution of sodium hydroxide.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield 4-fluorogramine, which can be purified by recrystallization.

Step 3: Synthesis of this compound

This part of the synthesis involves the alkylation of diethyl acetamidomalonate with 4-fluorogramine, followed by hydrolysis and decarboxylation.

-

Part A: Alkylation

-

Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.

-

To this solution, add diethyl acetamidomalonate and stir until it dissolves.

-

Add a solution of 4-fluorogramine in a suitable solvent (e.g., dioxane or DMF).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with acetic acid.

-

Remove the solvent under reduced pressure.

-

Take up the residue in water and extract with an organic solvent.

-

Dry the organic extracts, filter, and concentrate to give the crude diethyl 2-acetamido-2-((4-fluoro-1H-indol-3-yl)methyl)malonate.

-

-

Part B: Hydrolysis and Decarboxylation

-

Reflux the crude product from Part A with a strong base (e.g., a solution of sodium hydroxide in water and ethanol) for several hours to hydrolyze the ester and amide groups.

-

After hydrolysis, cool the reaction mixture and acidify it with a strong acid (e.g., hydrochloric acid) to a pH of around 2-3.

-

Heat the acidified solution to induce decarboxylation.

-

Cool the solution and adjust the pH to the isoelectric point of this compound (around pH 5-6) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water and then ethanol, and dry under vacuum to obtain this compound.

-

Quantitative Data

| Reaction Step | Starting Material(s) | Key Reagents/Catalysts | Product | Reported Yield |

| 1A. Condensation | 2-Fluoro-6-nitrotoluene | DMF-DMA, DMF | (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine | ~100% |

| 1B. Reductive Cyclization | (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine | H₂, Pd/C | 4-Fluoroindole | Variable |

| 2. Mannich Reaction | 4-Fluoroindole | Formaldehyde, Dimethylamine | 4-Fluorogramine | Good |

| 3A. Alkylation | 4-Fluorogramine, Diethyl acetamidomalonate | Sodium ethoxide | Diethyl 2-acetamido-2-((4-fluoro-1H-indol-3-yl)methyl)malonate | Moderate |

| 3B. Hydrolysis & Decarboxylation | Diethyl 2-acetamido-2-((4-fluoro-1H-indol-3-yl)methyl)malonate | NaOH, HCl | This compound | Good |

Note: Yields are indicative and can vary based on reaction scale and optimization.

Method 2: Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and a carbonyl compound under acidic conditions.

Logical Workflow for Synthesis via Fischer Indole Route

Caption: Workflow for the synthesis of 4-Fluoroindole via Fischer Indole Synthesis.

Experimental Protocol

Step 1: Fischer Indole Synthesis of 4-Fluoroindole [1]

-

Hydrazone Formation:

-

Dissolve (4-fluorophenyl)hydrazine and a suitable carbonyl compound (e.g., pyruvic acid, which will require a subsequent decarboxylation step, or an acetaldehyde equivalent) in a solvent like ethanol or acetic acid.

-

Heat the mixture to form the corresponding hydrazone. The reaction progress can be monitored by TLC.

-

-

Indolization:

-

Add an acid catalyst to the hydrazone. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride.

-

Heat the reaction mixture to induce the[1][1]-sigmatropic rearrangement and cyclization. The optimal temperature and time depend on the specific substrates and catalyst used.

-

After the reaction is complete, quench the reaction by pouring it onto ice water.

-

Neutralize the mixture and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude 4-fluoroindole by column chromatography or distillation.

-

Steps 2 & 3: Conversion of 4-Fluoroindole to this compound

The subsequent conversion of 4-fluoroindole to this compound follows the same two-step procedure as described in Method 1, Steps 2 and 3 .

Quantitative Data

| Reaction Step | Starting Material(s) | Key Reagents/Catalysts | Product | Reported Yield |

| 1. Fischer Indole Synthesis | (4-Fluorophenyl)hydrazine, Carbonyl Compound | Acid Catalyst (e.g., PPA, H₂SO₄) | 4-Fluoroindole | Low to Moderate |

| 2 & 3. Conversion to this compound | 4-Fluoroindole | See Method 1 | This compound | See Method 1 |

Note: The Fischer indole synthesis can sometimes suffer from lower yields and the formation of regioisomeric byproducts, depending on the substrates and conditions.[1]

Conclusion

This guide has detailed two robust chemical synthesis routes for the preparation of this compound. The Leimgruber-Batcho approach, starting from 2-fluoro-6-nitrotoluene, generally offers a higher-yielding and more controlled synthesis of the 4-fluoroindole intermediate. The Fischer indole synthesis provides a more classical and direct, albeit potentially lower-yielding, route to this key precursor. The subsequent conversion of 4-fluoroindole to the target amino acid via the gramine intermediate and alkylation of diethyl acetamidomalonate is a well-established method for tryptophan analogs. Researchers and drug development professionals can utilize the provided experimental protocols and data as a foundation for the synthesis of this valuable fluorinated amino acid. Careful optimization of reaction conditions will be key to achieving high yields and purity in a laboratory setting.

References

An In-depth Technical Guide to 4-Fluoro-DL-Tryptophan: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, where a hydrogen atom at the 4-position of the indole ring is replaced by a fluorine atom. This single atomic substitution imparts unique physicochemical properties that make it a valuable tool in various scientific disciplines, particularly in drug discovery, protein engineering, and neuroscience. The presence of the fluorine atom enhances the molecule's stability and can modulate its biological activity, offering researchers a powerful probe to investigate complex biological systems. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols, and key applications of this compound.

Core Physical and Chemical Properties

The introduction of a fluorine atom significantly influences the electronic properties of the indole ring, which in turn affects the molecule's overall characteristics. A summary of its core properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1][2] |

| Molecular Weight | 222.22 g/mol | [1][2] |

| CAS Number | 25631-05-4 | [1][2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 259–262 °C (for 4,6-difluoro-tryptophan) | [3] |

| Solubility | Enhanced stability and solubility due to the fluorine atom. Sparingly soluble in aqueous solutions; soluble in methanol and 2% acetic acid (for 6-fluoro-DL-tryptophan). | [1][4] |

| Storage Conditions | Store at 0-8 °C, protect from light. | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR: The ¹⁹F nucleus is an excellent probe for studying molecular interactions due to its high sensitivity and the large chemical shift dispersion.

-

Chemical Shift: The isotropic ¹⁹F chemical shift of a fluorine atom at the 4-position in tryptophan is distinct from other positions.[3]

-

Relaxation Data: The longitudinal (R₁) and transverse (R₂) relaxation rates for 4-fluoro-L-tryptophan have been reported as 0.99 s⁻¹ and 1.38 s⁻¹, respectively.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups, including N-H and O-H stretching vibrations, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching of the indole ring.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of fluorinated tryptophans is expected to be similar to that of tryptophan, with absorption maxima in the range of 210-220 nm and around 280 nm. For instance, 6-fluoro-DL-tryptophan has a reported λmax of 218 nm.[4][6]

Experimental Protocols

Synthesis of this compound

A common synthetic route to fluorinated tryptophans involves the deaminative coupling of a corresponding fluorinated gramine derivative with a glycine equivalent. The following is a generalized protocol based on the synthesis of 4,6-difluoro-tryptophan.[3]

Step 1: Synthesis of the Intermediate Adduct

-

Dissolve the starting 4-fluorogramine in a dry, inert solvent such as dichloromethane (CH₂Cl₂).

-

Add a glycine synthetic equivalent, for example, 2-benzylthio-1,5-dihydro-4H-imidazolone.

-

Cool the reaction mixture and add a coupling promoter, such as ethyl propiolate.

-

Allow the reaction to proceed at a controlled temperature (e.g., warming from -40°C to 35°C).

-

Purify the resulting intermediate adduct by column chromatography.

Step 2: Hydrolysis to this compound

-

Treat the purified adduct with a strong acid (e.g., 6 M HCl) in a suitable solvent like dioxane to open the hydantoin ring.

-

Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃).

-

Extract the product with an organic solvent.

-

Perform a final basic hydrolysis to yield the zwitterionic this compound.

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is an effective method for purifying amino acids.[3][7][8]

-

Resin Selection: Choose a suitable cation-exchange resin.

-

Sample Loading: Dissolve the crude this compound in an appropriate buffer and load it onto the equilibrated column. The positively charged amino acid will bind to the negatively charged resin.

-

Washing: Wash the column with the equilibration buffer to remove unbound impurities.

-

Elution: Elute the bound this compound by increasing the pH or the ionic strength of the buffer (e.g., using a 5% aqueous ammonia solution).[3]

-

Desalting: Remove salts from the eluted fraction using a desalting column or by lyophilization.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reversed-phase HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an acid modifier (e.g., trifluoroacetic acid) is commonly employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole ring (around 220 nm or 280 nm). Purity is typically reported as ≥97%.[1]

Signaling Pathways and Experimental Workflows

Interaction with the Serotonin Pathway

This compound is believed to interact with the serotonin metabolic pathway in a manner analogous to its parent compound, tryptophan, and other fluorinated derivatives like 6-fluoro-DL-tryptophan.[1][9] It can serve as a substrate for tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, leading to the formation of 4-fluoro-5-hydroxytryptophan, which is then converted to 4-fluoroserotonin. This fluorinated analog can then be used as a tracer to study the dynamics of the serotonergic system.

Experimental Workflow: ¹⁹F NMR for Protein-Ligand Binding

The unique NMR properties of the fluorine atom in this compound make it an excellent tool for studying protein-ligand interactions using ¹⁹F NMR spectroscopy. This technique can provide information on binding affinity, kinetics, and conformational changes in the protein upon ligand binding.

Applications in Research and Drug Development

-

Drug Discovery: As a building block, this compound is used in the synthesis of novel pharmaceutical compounds, particularly those targeting neurological disorders.[1]

-

Protein Engineering and Structural Biology: The incorporation of this compound into proteins allows for the study of protein structure, dynamics, and folding using ¹⁹F NMR spectroscopy. The fluorine atom serves as a sensitive, non-perturbative probe.[1][3]

-

Neuroscience Research: Its role as a precursor to 4-fluoroserotonin makes it a valuable tool for investigating the serotonergic system, with potential applications in mood disorder and depression research.[1]

-

Biochemical Research: It is used to study the role of tryptophan derivatives in protein synthesis and metabolism.[1]

-

Analytical Chemistry: this compound can be utilized as an internal standard in mass spectrometry and chromatography for the accurate analysis of tryptophan and its metabolites in biological samples.[1]

Conclusion

This compound is a versatile and powerful tool for researchers across multiple scientific disciplines. Its unique properties, stemming from the strategic placement of a fluorine atom, provide significant advantages for studying complex biological processes at the molecular level. This guide has provided a comprehensive overview of its key characteristics and methodologies, aiming to facilitate its effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluorotryptophan | C11H11FN2O2 | CID 101198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. addi.ehu.es [addi.ehu.es]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CA1267652A - Process for purifying tryptophan - Google Patents [patents.google.com]

- 9. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-fluoro-DL-tryptophan (CAS Number 25631-05-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-DL-tryptophan, a fluorinated analog of the essential amino acid tryptophan. It is intended for researchers, scientists, and professionals in drug development who are interested in the unique properties and applications of this compound. This document covers its physicochemical properties, synthesis, and key applications in biochemical research, particularly in protein engineering, 19F NMR spectroscopy, and the study of neurotransmitter pathways. Detailed experimental protocols and visualizations of relevant biological pathways and experimental workflows are provided to facilitate its practical application in a laboratory setting.

Introduction

This compound is a synthetic derivative of tryptophan where a hydrogen atom at the 4-position of the indole ring is replaced by a fluorine atom.[1] This substitution imparts unique chemical and physical properties that make it a valuable tool in various fields of biochemical and pharmaceutical research. The presence of the fluorine atom enhances the molecule's stability and solubility, and it serves as a sensitive probe for 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its applications span from fundamental studies of protein structure and function to the development of novel therapeutics targeting neurological disorders.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 25631-05-4 | [3] |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [3] |

| Molecular Weight | 222.22 g/mol | [3] |

| Appearance | Off-white solid | Chem-Impex |

| Melting Point | 241 °C | ChemicalBook |

| Purity | ≥97% (HPLC) | Chem-Impex |

| Storage Conditions | Store at 0-8 °C | Chem-Impex |

| IUPAC Name | 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | [3] |

| Synonyms | DL-2-Amino-3-(4-fluoroindolyl)propionic acid, 4-Fluorotryptophan | [3] |

Synthesis of this compound

Representative Synthetic Scheme:

A likely synthetic pathway would start from 4-fluoroindole. This would be converted to 4-fluorogramine, which then undergoes a deaminative coupling with a suitable glycine equivalent, followed by hydrolysis to yield this compound.

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Adapted from the synthesis of 4,6-difluoro-tryptophan): [4][5]

Step 1: Synthesis of 4-fluorogramine from 4-fluoroindole. This step typically involves a Mannich reaction with formaldehyde and dimethylamine.

Step 2: Coupling of 4-fluorogramine with a glycine equivalent.

-

Dissolve 4-fluorogramine in a suitable dry solvent (e.g., dichloromethane).

-

Add a glycine equivalent (e.g., 2-benzylthio-1,5-dihydro-4H-imidazolone) and an activating reagent (e.g., ethyl propiolate).

-

Maintain the reaction at a low temperature (e.g., -35°C) and allow it to slowly warm to room temperature.

-

Purify the resulting coupling adduct by column chromatography.

Step 3: Hydrolysis to this compound.

-

Treat the purified adduct with a strong acid (e.g., 6 M HCl) in a suitable solvent (e.g., dioxane).

-

Stir the reaction at room temperature overnight.

-

Neutralize the reaction mixture and purify the final product, this compound.

Applications in Research and Drug Development

Protein Engineering and 19F NMR Spectroscopy

This compound is a powerful tool for studying protein structure, dynamics, and interactions using 19F NMR spectroscopy.[4][6] The fluorine atom provides a sensitive NMR probe with a large chemical shift dispersion and no background signal from other atoms in the protein.[4]

Experimental Workflow for Protein Labeling and NMR Analysis:

Caption: Workflow for incorporating this compound into proteins for 19F NMR studies.

Detailed Experimental Protocol for Protein Expression and Labeling: [4]

-

Transformation: Transform an appropriate E. coli strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.

-

Cell Growth:

-

Grow the transformed cells at 37°C in M9 minimal medium supplemented with necessary antibiotics (e.g., 100 µg/L Carbenicillin), ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source, and glucose (2 g/L) as the sole carbon source.

-

Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

-

-

Induction and Labeling:

-

When the OD₆₀₀ reaches 0.6–0.7, supplement the culture with glyphosate (1 g/L) to inhibit the endogenous synthesis of aromatic amino acids.

-

Add phenylalanine and tyrosine (100 mg/L each) and this compound (50 mg/L).

-

After 45 minutes, induce protein expression with 1 mM IPTG.

-

Continue to grow the culture at 18°C for an additional 16 hours.

-

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation (e.g., 3,500 g for 30 min at 4°C).

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 25 mM sodium phosphate, pH 5.8, 5 mM DTT) and lyse the cells by sonication.

-

-

Protein Purification:

-

Clarify the lysate by centrifugation (e.g., 33,000 g for 40 min at 4°C).

-

Purify the protein using appropriate chromatography techniques, such as ion-exchange and size-exclusion chromatography.

-

-

19F NMR Spectroscopy:

-

Acquire 1D ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe.

-

Reference the ¹⁹F chemical shifts to an external standard (e.g., trifluoroacetic acid).

-

Neuroscience and Serotonin Pathway Research

Fluorinated tryptophan analogs are valuable for investigating the metabolism of tryptophan and its role in neurotransmitter pathways, particularly the serotonin pathway.[1][2] While specific studies on the 4-fluoro isomer are limited, research on 6-fluoro-DL-tryptophan provides a strong framework for its potential applications.[1] It is hypothesized that this compound can be metabolized in a similar fashion to tryptophan, potentially leading to the formation of 4-fluoro-serotonin.

Tryptophan Metabolism and the Serotonin Pathway:

References

- 1. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluorotryptophan | C11H11FN2O2 | CID 101198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. addi.ehu.es [addi.ehu.es]

- 5. researchgate.net [researchgate.net]

- 6. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluoro-DL-Tryptophan: An In-Depth Technical Guide to its Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-DL-tryptophan is a fluorinated analog of the essential amino acid DL-tryptophan. The strategic placement of a fluorine atom on the indole ring significantly modifies its physicochemical properties, often leading to enhanced stability and altered solubility compared to its non-fluorinated counterpart.[1][2] These characteristics make it a valuable tool in various research and development areas, including its use as a building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders, and as a probe in protein engineering and metabolic studies.[1] This technical guide provides a comprehensive overview of the available data on the stability and solubility of this compound, along with detailed experimental protocols for its assessment and relevant biological pathways.

Chemical and Physical Properties

A solid understanding of the fundamental properties of this compound is essential for its effective use.

| Property | Value | Reference(s) |

| CAS Number | 25631-05-4 | [3] |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [3] |

| Molecular Weight | 222.22 g/mol | [3] |

| Appearance | Off-white solid | |

| Purity | ≥97% (HPLC) | [3] |

| Storage Conditions | Store at <-15°C, keep container well closed, protect from light. |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, general observations and data from related compounds provide valuable insights. It is generally stated that the fluorine atom enhances solubility compared to tryptophan.[1][2]

For a structurally related compound, 6-fluoro-DL-tryptophan , the following solubility data has been reported:

| Solvent | Solubility (approx.) |

| Methanol | 0.1 mg/mL[4] |

| Acetic Acid (2%) | 1 mg/mL[4] |

| Aqueous Solutions | Sparingly soluble[4] |

To enhance the aqueous solubility of sparingly soluble tryptophan analogs, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) and then dilute it with the aqueous buffer of choice.

Stability Profile

| Stress Condition | General Observations and Potential Degradation Pathways |

| pH | The stability of amino acids is pH-dependent.[5][6][7] Extreme pH conditions (acidic or basic) can lead to hydrolysis. For tryptophan, degradation increases with pH.[8] |

| Temperature | Elevated temperatures can accelerate degradation.[9] For tryptophan, thermal degradation at temperatures above 140°C can lead to decarboxylation and deamination.[9] Recommended storage for this compound is at low temperatures (e.g., -20°C). |

| Light (Photostability) | Tryptophan and its derivatives are known to be susceptible to photodegradation upon exposure to UV light.[8][10] Studies have shown that 4-fluorotryptophan is significantly more photochemically active than tryptophan itself, with a photolysis quantum yield seven times larger.[9] Therefore, protection from light is crucial. |

| Oxidation | Tryptophan is susceptible to oxidation, which can be initiated by factors like light and heat in the presence of oxygen. The indole ring is the primary site of oxidation. |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the stability and solubility of this compound. These protocols are based on standard pharmaceutical industry practices and can be adapted as needed.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Purified water (or buffer of choice)

-

Glass vials with screw caps

-

Shaker or rotator set at a constant temperature (e.g., 25°C)

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the aqueous solvent (e.g., 5 mL of purified water) to the vial.

-

Equilibration: Tightly cap the vial and place it on a shaker/rotator in a temperature-controlled environment (e.g., 25°C ± 0.5°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Accurately dilute the filtered supernatant with the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are conducted to identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for a defined period. Withdraw samples at different time points and dilute for analysis.

-

Thermal Degradation: Place a solution of the compound in a temperature-controlled oven or water bath (e.g., 60°C or 80°C). Withdraw samples at various time points. For solid-state thermal stress, place the powdered compound in an oven.

-

Photodegradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

-

-

HPLC Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method with a PDA detector. The method should be able to separate the intact drug from its degradation products.

-

Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

The PDA detector will help in assessing peak purity and in comparing the UV spectra of the degradants with the parent compound.

-

-

Data Analysis:

-

Calculate the percentage degradation of this compound under each stress condition at each time point.

-

Determine the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

-

Visualizations

Signaling Pathways

This compound, as an analog of tryptophan, can potentially influence metabolic pathways where tryptophan is a precursor. The two major pathways are the serotonin synthesis pathway and the kynurenine pathway.

Caption: Major metabolic pathways of tryptophan: the serotonin and kynurenine pathways.[11][12][13][14][15][16][17][18][19][20]

Experimental Workflows

Caption: Workflow for the shake-flask solubility determination method.

Caption: General workflow for a forced degradation stability study.

Conclusion

This compound presents as a valuable molecule for research and drug development, with its fluorination suggesting enhanced stability and solubility characteristics. While comprehensive quantitative data on its stability and solubility are not widely published, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to conduct their own assessments. The provided information on related compounds and general principles for tryptophan analogs serves as a strong starting point for any investigation into the properties of this compound. It is imperative to handle this compound with care, particularly with respect to light exposure, to ensure its integrity throughout experimental procedures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. 4-Fluorotryptophan | C11H11FN2O2 | CID 101198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pH dependence of stability of the wild-type tryptophan synthase alpha-subunit and two mutant proteins (Glu49 replaced by Met or Gln) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fig. 1, [The kynurenine pathway of tryptophan...]. - Hormones, Metabolism and the Benefits of Exercise - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 20. researchgate.net [researchgate.net]

The Biological Activity of 4-Fluoro-DL-Tryptophan: A Technical Guide for Researchers

An In-depth Examination of a Versatile Tryptophan Analog for Protein Engineering, Mechanistic Studies, and Drug Discovery

Introduction

4-Fluoro-DL-tryptophan is a synthetic, fluorinated derivative of the essential amino acid DL-tryptophan. The substitution of a hydrogen atom with a fluorine atom at the 4-position of the indole ring imparts unique physicochemical properties that make it a powerful tool in biochemical and pharmaceutical research. While maintaining a close structural similarity to its natural counterpart, allowing for its recognition by cellular machinery, the fluorine atom introduces minimal steric perturbation but significant electronic changes. These characteristics enable its use as a probe for studying protein structure and function, as an inhibitor of specific metabolic pathways, and as a building block for novel therapeutic agents. This guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanisms of action, applications in research, and detailed experimental considerations for its use.

Core Mechanisms of Biological Activity

The biological effects of this compound are primarily rooted in its ability to act as a mimic of tryptophan, thereby interacting with enzymes and cellular pathways that utilize the natural amino acid. Its principal mechanisms of action include incorporation into proteins and the potential inhibition of key enzymes in tryptophan metabolism.

Incorporation into Polypeptide Chains

A primary biological activity of this compound is its ability to be substituted for tryptophan during protein synthesis. This process is initiated by the enzyme tryptophanyl-tRNA synthetase, which, due to the structural similarity between the natural amino acid and its fluorinated analog, can charge tRNA with 4-fluorotryptophan. The 4-fluorotryptophanyl-tRNA then participates in ribosomal protein synthesis, leading to the production of proteins where one or more tryptophan residues are replaced by 4-fluorotryptophan.

This incorporation has been demonstrated in various organisms, most notably in auxotrophic strains of Escherichia coli and Bacillus subtilis that require an external source of tryptophan for growth.[1][2] The extent of incorporation can be substantial, with studies showing that 4-fluorotryptophan can replace up to 75% of tryptophan residues in E. coli proteins.[2] The consequences of this substitution on protein function are variable and protein-dependent, ranging from negligible effects to significant alterations in enzymatic activity.[2] This variability makes 4-fluorotryptophan a valuable tool for site-directed mutagenesis and for studying the role of specific tryptophan residues in protein folding, stability, and catalysis.

Inhibition of Tryptophan-Metabolizing Enzymes

As an analog of tryptophan, this compound can act as a competitive inhibitor of enzymes that use tryptophan as a substrate. A key target in this regard is tryptophan hydroxylase (TPH) , the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine).[3][4] TPH catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor of serotonin. By competing with tryptophan for the active site of TPH, this compound can potentially reduce the rate of serotonin synthesis. This inhibitory activity is of significant interest in neuroscience and drug development for conditions associated with dysregulated serotonin signaling.[5]

There are two main isoforms of this enzyme: TPH1, which is primarily found in the periphery (e.g., the gut and pineal gland), and TPH2, which is the predominant isoform in the central nervous system.[6] The potential for this compound to differentially inhibit these isoforms is an area of ongoing research. Additionally, other fluorinated tryptophan analogs, such as 6-fluorotryptophan, have been shown to be competitive inhibitors of TPH.[6]

Beyond TPH, this compound has been described as a competitive inhibitor of other enzymes involved in protein synthesis, such as phosphatases and synthetases, and can interfere with the function of the 30S ribosomal subunit, contributing to its antibiotic properties.[7]

Quantitative Data on Biological Activity

| Enzyme | Organism | Effect of 4-Fluorotryptophan Incorporation | Relative Activity (% of Control) | Reference |

| β-Galactosidase | Escherichia coli | Global substitution for tryptophan | 60% | [2] |

| Lactose Permease | Escherichia coli | Global substitution for tryptophan | 35% | [2] |

| D-Lactate Dehydrogenase | Escherichia coli | Global substitution for tryptophan | 200% | [2] |

Table 1: Effects of 4-Fluorotryptophan Incorporation on Enzyme Activity.

Experimental Protocols

Protocol for Incorporation of 4-Fluorotryptophan into Proteins in E. coli

This protocol is adapted from methodologies used for the uniform labeling of proteins with fluorinated amino acids in tryptophan-auxotrophic E. coli strains.[8]

Materials:

-

Tryptophan-auxotrophic E. coli strain (e.g., a strain with a mutation in the trp operon).

-

Minimal media (e.g., M9 minimal media) supplemented with glucose and essential nutrients, lacking tryptophan.

-

This compound.

-

L-phenylalanine and L-tyrosine.

-

Glyphosate stock solution (e.g., 10 mg/mL).

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction of protein expression.

-

Lysis buffer (e.g., 25 mM sodium phosphate, pH 5.8, 5 mM DTT).

Procedure:

-

Inoculate a starter culture of the tryptophan-auxotrophic E. coli strain harboring the expression plasmid for the protein of interest in a rich medium (e.g., LB) and grow overnight.

-

The following day, inoculate a larger volume of minimal media with the starter culture to an initial OD₆₀₀ of ~0.05-0.1.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.7.

-

To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to a final concentration of 1 g/L.

-

Supplement the culture with L-phenylalanine and L-tyrosine (each to a final concentration of 100 mg/L) and this compound (to a final concentration of 50 mg/L).

-

Incubate the culture for 45 minutes to allow for the uptake of the amino acids.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Reduce the temperature to 18°C and continue to grow the culture for an additional 16-18 hours.

-

Harvest the cells by centrifugation (e.g., 3,500 x g for 30 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer and proceed with standard protein purification protocols.

General Protocol for Tryptophan Hydroxylase (TPH) Activity Assay

Several methods can be employed to measure TPH activity and assess its inhibition by compounds like this compound. Below are outlines for two common approaches.

A. Continuous Fluorometric Assay [2] This assay leverages the difference in fluorescence properties between tryptophan and its product, 5-hydroxytryptophan (5-HTP).

Principle: The hydroxylation of tryptophan at the 5-position leads to a significant increase in fluorescence. The reaction is monitored in real-time by exciting the sample at 300 nm and measuring the emission at 330 nm.

Reaction Mixture:

-

Purified TPH enzyme

-

60 µM L-tryptophan (or varying concentrations for kinetic studies)

-

300 µM 6-methyltetrahydropterin (cofactor)

-

25 µM ferrous ammonium sulfate

-

7 mM DTT (to prevent inner filter effects)

-

50 mM MES buffer, pH 7.0

-

This compound (at various concentrations for inhibition studies)

Procedure:

-

Combine all reaction components except the enzyme in a microplate well.

-

Initiate the reaction by adding the TPH enzyme.

-

Immediately begin monitoring the increase in fluorescence at 330 nm (excitation at 300 nm) over time in a microplate reader.

-

The initial rate of the reaction is proportional to the enzyme activity. For inhibition studies, compare the rates in the presence and absence of this compound.

B. HPLC-Based Assay [8] This method directly measures the formation of 5-HTP from tryptophan.

Principle: The enzymatic reaction is allowed to proceed for a set time and is then stopped. The reaction mixture is analyzed by reverse-phase HPLC with fluorescence detection to separate and quantify the 5-HTP product.

Procedure:

-

Perform the enzymatic reaction as described for the fluorometric assay.

-

After a defined incubation period (e.g., 20-30 minutes), stop the reaction by adding a quenching agent (e.g., perchloric acid).

-

Centrifuge the samples to pellet the precipitated protein.

-

Inject the supernatant onto a reverse-phase HPLC column (e.g., a C18 column).

-

Elute the components using a suitable mobile phase and detect 5-HTP by its native fluorescence (e.g., excitation at 302 nm, emission at 350 nm).

-

Quantify the amount of 5-HTP produced by comparing the peak area to a standard curve.

Protocol for ¹⁹F NMR Spectroscopy of 4-Fluorotryptophan-Labeled Proteins

Principle: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance, spin ½ nature, and high sensitivity to the local chemical environment.[9] This sensitivity results in a wide chemical shift dispersion, making ¹⁹F NMR a powerful tool for studying protein structure, conformational changes, and ligand binding.[10]

Sample Preparation:

-

Express and purify the 4-fluorotryptophan-labeled protein as described above.

-

Buffer exchange the protein into a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, in 90% H₂O/10% D₂O).

-

Concentrate the protein to a suitable concentration for NMR (typically 0.1-1 mM).

NMR Data Acquisition:

-

Acquire one-dimensional ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine-capable probe.

-

Typical acquisition parameters include a spectral width appropriate for the expected chemical shift range of 4-fluorotryptophan in proteins, a recycle delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The ¹⁹F chemical shifts are typically referenced to an external standard such as trifluoroacetic acid (TFA).

Data Analysis:

-

The resulting spectrum will show a series of peaks, each corresponding to a unique 4-fluorotryptophan residue in the protein.

-

Changes in the chemical shifts, line widths, or intensities of these peaks upon addition of a ligand, a change in temperature, or a change in pH can provide detailed information about ligand binding sites, conformational changes, and protein dynamics.

Mandatory Visualizations

Caption: Major metabolic pathways of tryptophan in biological systems.

Caption: Dual mechanisms of action of this compound.

Caption: Workflow for producing and analyzing 4-F-Trp labeled proteins.

Conclusion

This compound stands out as a remarkably versatile molecule for probing and manipulating biological systems. Its ability to be incorporated into proteins provides a powerful method for labeling proteins for ¹⁹F NMR studies, offering unparalleled insights into protein structure, dynamics, and interactions. Furthermore, its potential to inhibit key metabolic enzymes, such as tryptophan hydroxylase, opens avenues for the development of novel therapeutics for a range of disorders. The detailed protocols and mechanistic understanding presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the potential of this compound in their research endeavors.

References

- 1. Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. static.igem.org [static.igem.org]

- 3. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assay of tryptophan hydroxylase and aromatic L-amino acid decarboxylase based on rapid separation of the reaction product by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorinated Tryptophan Analogue: A Technical Guide to 4-Fluoro-DL-Tryptophan's Impact on Protein Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into proteins is a powerful tool for probing protein structure, function, and dynamics. Among these, fluorinated amino acids have garnered significant attention due to the unique properties of the fluorine atom. This technical guide focuses on 4-fluoro-DL-tryptophan, a fluorinated analogue of the essential amino acid tryptophan. Its integration into protein structures provides a minimally perturbative probe for in-depth biophysical and structural analysis. The presence of the fluorine atom, with its high electronegativity and unique NMR properties, offers a distinct advantage for techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, while also influencing protein stability and function in subtle yet significant ways. This document provides a comprehensive overview of the effects of this compound on protein structure, detailed experimental protocols for its use, and quantitative data to support further research and drug development endeavors.

Incorporation of this compound into Proteins

This compound can be successfully incorporated into proteins in various expression systems, most notably in tryptophan-auxotrophic strains of Escherichia coli. The biosynthetic machinery of the cell recognizes the fluorinated analogue and incorporates it into the nascent polypeptide chain in place of tryptophan. Studies have shown that 4-fluorotryptophan can replace a significant percentage of tryptophan residues in cellular proteins, allowing for the production of proteins suitable for a range of biophysical studies. For instance, in a tryptophan-requiring strain of E. coli, replacing L-tryptophan with 4-fluorotryptophan in the medium resulted in the displacement of approximately 75% of the L-tryptophan in the total cell protein.[1] Monofluorinated tryptophans can be readily incorporated into proteins without the need for specialized strains.[2]

Effects on Protein Structure and Function

The substitution of tryptophan with 4-fluorotryptophan is generally considered a conservative modification due to the small size of the fluorine atom. However, the high electronegativity of fluorine can introduce subtle changes in the local electronic environment, which may, in turn, affect protein structure, stability, and function. The impact of this substitution is highly context-dependent and varies between different proteins.

Structural Perturbations

The introduction of a fluorine atom at the 4-position of the indole ring of tryptophan is a minimal structural perturbation.[3] The fluorine atom is only 0.15 Å larger in diameter than the hydrogen atom it replaces.[3] While local fluorination of an amino acid typically has a negligible effect on the tertiary structure of proteins, it can influence local conformation and dynamics.[4] These subtle changes can be probed using high-resolution techniques like X-ray crystallography and NMR spectroscopy.

Protein Stability and Folding

The fluorine substituent can impact the stability of a protein, either by stabilizing or destabilizing the folded state. The effect on stability is often assessed by measuring the change in the melting temperature (Tm) of the protein. The electron-withdrawing nature of the fluorine atom can alter the hydrogen bonding capacity and hydrophobic interactions of the indole side chain, thereby influencing the overall stability of the protein. While comprehensive quantitative data is dispersed across literature, thermal shift assays are a common method to evaluate these changes.[5][6][7]

Enzyme Activity

The incorporation of 4-fluorotryptophan can modulate the catalytic activity of enzymes. The extent of this modulation depends on the role of the tryptophan residue(s) in the enzyme's active site and overall structure. For some enzymes, the substitution has a minimal effect on activity, while for others, it can lead to a significant decrease or, in some cases, an increase in catalytic efficiency.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data on the effects of 4-fluorotryptophan incorporation on protein function and stability.

| Enzyme/Protein | Expression System | % Tryptophan Replacement | Effect on Activity | Reference |

| β-Galactosidase | E. coli (Trp auxotroph) | ~75% | 60% of control specific activity | [1] |

| Lactose Permease | E. coli (Trp auxotroph) | ~75% | 35% of control activity | [1] |

| D-Lactate Dehydrogenase | E. coli (Trp auxotroph) | ~75% | 200% of control specific activity | [1] |

Table 1: Effects of 4-Fluorotryptophan on Enzyme Activity. This table illustrates the protein-dependent nature of the functional consequences of 4-fluorotryptophan incorporation.

| Protein | Method | Parameter | Change upon 4-F-Trp Incorporation | Reference |

| Generic Protein | Thermal Shift Assay | Melting Temperature (Tm) | Can be increased or decreased depending on the protein context. | [5][7] |

| RecA | Thermal Shift Assay | Tm | Increased from 53.2°C to 57.7°C in the presence of 5 mM ATP. | [5] |

Table 2: Effects of 4-Fluorotryptophan on Protein Stability. This table highlights the use of thermal shift assays to quantify changes in protein stability upon ligand binding and amino acid substitution.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Incorporation of 4-Fluorotryptophan into Proteins in E. coli

Objective: To express a protein with 4-fluorotryptophan replacing tryptophan residues.

Materials:

-

Tryptophan-auxotrophic E. coli strain (e.g., DL39(DE3)).

-

Expression vector containing the gene of interest.

-

M9 minimal media.

-

This compound.

-

Glucose (or other carbon source).

-

Ampicillin or other appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

-

Transform the tryptophan-auxotrophic E. coli strain with the expression vector.

-

Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of M9 minimal media supplemented with glucose and the antibiotic with the overnight culture.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Pellet the cells by centrifugation and wash with M9 salts to remove any remaining tryptophan.

-

Resuspend the cells in fresh M9 minimal media containing this compound (typically 50 mg/L) as the sole source of tryptophan.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[2]

-

Incubate the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein folding and solubility.

-

Harvest the cells by centrifugation and store the pellet at -80°C until purification.

-

Purify the 4-fluorotryptophan-labeled protein using standard chromatography techniques.

Protocol 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹⁹F NMR spectra of a 4-fluorotryptophan-labeled protein to study its structure and dynamics.

Materials:

-

Purified 4-fluorotryptophan-labeled protein.

-

NMR buffer (e.g., phosphate or Tris buffer, pH 7.4, containing 10% D₂O).

-

NMR spectrometer equipped with a fluorine probe.

Procedure:

-

Concentrate the purified protein to the desired concentration (typically 50-500 µM).

-

Exchange the protein into the NMR buffer using a desalting column or dialysis.

-

Transfer the protein sample to an NMR tube.

-

Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. The broad chemical shift range of ¹⁹F (>400 ppm) provides high sensitivity to the local environment.[1]

-

Process the data using appropriate software. The chemical shifts of the ¹⁹F signals will provide information about the environment of each 4-fluorotryptophan residue.

-

For more detailed structural and dynamic information, two-dimensional (2D) ¹⁹F-¹⁹F or ¹H-¹⁹F correlation experiments can be performed.

Protocol 3: X-ray Crystallography

Objective: To determine the three-dimensional structure of a 4-fluorotryptophan-labeled protein at atomic resolution.

Materials:

-

Highly purified and concentrated 4-fluorotryptophan-labeled protein.

-

Crystallization screens and reagents.

-

X-ray diffraction equipment (in-house or synchrotron source).

Procedure:

-

Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) or other methods. This involves mixing the protein with a variety of precipitants at different concentrations.

-

Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

-

Mount the frozen crystal on the goniometer of the X-ray diffractometer.

-

Collect a complete X-ray diffraction dataset by rotating the crystal in the X-ray beam.

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

-

Build an atomic model of the protein into the resulting electron density map.

-

Refine the model against the experimental data to improve its accuracy. The final structure will reveal the precise location of the 4-fluorotryptophan residues and their interactions within the protein.

Protocol 4: Fluorescence Spectroscopy

Objective: To investigate the local environment and conformational changes of a protein using the fluorescence properties of 4-fluorotryptophan.

Materials:

-

Purified 4-fluorotryptophan-labeled protein.

-

Spectrofluorometer.

-

Quartz cuvette.

Procedure:

-

Prepare the protein sample in a suitable buffer at a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Set the excitation wavelength. While native tryptophan is typically excited around 295 nm to minimize contributions from tyrosine, the absorption spectrum of 4-fluorotryptophan may be slightly shifted.

-

Record the fluorescence emission spectrum. The emission maximum of 4-fluorotryptophan is sensitive to the polarity of its environment.[8]

-

To study conformational changes, monitor the changes in fluorescence intensity or emission maximum upon addition of ligands, denaturants, or changes in temperature.

-

Fluorescence quenching experiments using quenchers like acrylamide or iodide can be performed to assess the solvent accessibility of the 4-fluorotryptophan residues.

Mandatory Visualizations

Caption: Experimental workflow for the production and analysis of proteins containing this compound.

Caption: Logical relationships of this compound incorporation and its effects on protein properties.

Caption: A hypothetical signaling pathway modulated by a protein kinase containing this compound.

Conclusion